molecular formula C7H17NO6P2 B1210349 Cimadronate CAS No. 32545-64-5

Cimadronate

カタログ番号: B1210349
CAS番号: 32545-64-5
分子量: 273.16 g/mol
InChIキー: GBBBPWVJGMFZGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Cimadronate can be synthesized through a multi-step process involving the reaction of cycloheptylamine with phosphorous acid and phosphorous trichloride. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired bisphosphonate structure .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .

化学反応の分析

Types of Reactions: Cimadronate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

科学的研究の応用

Clinical Applications

  • Osteoporosis Management
    • Cimadronate has shown effectiveness in increasing bone mineral density in patients with osteoporosis. A study demonstrated that patients receiving this compound experienced significant improvements in spine and femur bone mineral density compared to control groups .
  • Cancer-Related Bone Diseases
    • It is indicated for the treatment of osteolytic lesions in patients with breast cancer and multiple myeloma. This compound helps mitigate skeletal-related events by reducing the incidence of fractures and pain associated with bone metastases .
  • Hypercalcemia of Malignancy
    • The compound is effective in treating hypercalcemia caused by malignancies. It reduces serum calcium levels by inhibiting bone resorption, thus providing symptomatic relief for patients undergoing cancer treatment .
  • Off-Label Uses
    • This compound is also explored for various off-label applications including treatment for complex regional pain syndrome and osteoporosis secondary to glucocorticoid therapy .

Case Study 1: Osteoporosis Post-Lung Transplantation

A clinical trial assessed the efficacy of this compound in improving bone mineral density in cystic fibrosis patients post-lung transplantation. Results indicated that patients treated with this compound had a notable increase in spine and femur BMD after two years compared to controls, highlighting its potential role in managing post-transplant osteoporosis .

Case Study 2: Renal Cell Carcinoma

In a documented case involving a patient with renal cell carcinoma exhibiting lung and bone metastases, treatment with this compound resulted in significant remission of metastatic lesions after three months of therapy. This case underscores the potential antitumor effects of bisphosphonates beyond their traditional use .

Efficacy Summary Table

ConditionTreatment OutcomeStudy Reference
OsteoporosisIncreased BMD
Osteolytic lesions (breast cancer)Reduced skeletal-related events
HypercalcemiaDecreased serum calcium levels
Post-transplant osteoporosisSignificant BMD improvement

作用機序

Cimadronate exerts its effects by binding to hydroxyapatite in bone tissue. When osteoclasts resorb bone, the local acidification releases this compound, which is then taken up by the osteoclasts through endocytosis. Inside the osteoclasts, this compound disrupts the mevalonate pathway by inhibiting farnesyl diphosphate synthase. This inhibition prevents the prenylation of GTP-binding proteins, leading to apoptosis of the osteoclasts and a reduction in bone resorption .

類似化合物との比較

Cimadronate is part of the bisphosphonate family, which includes other compounds such as:

  • Etidronate
  • Clodronate
  • Pamidronate
  • Alendronate
  • Risedronate
  • Ibandronate
  • Tiludronate

Uniqueness: this compound is unique due to its specific nitrogen-containing structure, which enhances its potency as a bone resorption inhibitor. Compared to other bisphosphonates, this compound has shown distinct effects in clinical studies, particularly in its ability to induce apoptosis in hematopoietic tumor cells .

生物活性

Cimadronate, also known as YM-175, is a nitrogen-containing bisphosphonate that has shown significant potential in the treatment of bone-related disorders, particularly in inhibiting bone resorption. This article explores its biological activity, mechanisms of action, and clinical implications through detailed research findings and case studies.

This compound functions primarily by inhibiting osteoclast-mediated bone resorption. Osteoclasts are cells responsible for bone degradation, and their activity is crucial in conditions like osteoporosis and tumor-induced bone loss. The compound binds to hydroxyapatite in bone tissue, leading to a reduction in osteoclast formation and activity. This action is mediated through several pathways:

  • Inhibition of V-ATPase Activity : this compound has been shown to inhibit the vacuolar ATPase (V-ATPase) enzyme in osteoclasts, which is essential for proton transport and acidification necessary for bone resorption .
  • Induction of Apoptosis : Studies indicate that this compound promotes apoptosis in osteoclast precursors, further reducing the number of active osteoclasts and thus decreasing bone resorption rates .

Efficacy in Combination Therapy

This compound has been evaluated in combination with parathyroid hormone (PTH) to enhance anabolic effects on bone. Research indicates that the combination therapy results in significant increases in bone mineral density (BMD) compared to either treatment alone:

StudyTreatmentOutcomeDuration
Mashiba et al. (1995)PTH + this compoundIncreased mid-femoral BMD; anabolic effect observed8 weeks
Zhang et al. (1998)PTH + this compoundEnhanced BMD in both cancellous and cortical bone12 months

These studies demonstrate that this compound does not blunt the anabolic response to PTH, making it a valuable option for patients requiring both anti-resorptive and anabolic therapies .

Comparative Studies

In comparative studies with other bisphosphonates, this compound has shown superior efficacy in certain contexts:

  • A study involving aged ovariectomized rats demonstrated that concurrent treatment with PTH and this compound led to increased BMD without the adverse effects associated with other bisphosphonates .
  • In human trials, patients receiving this compound exhibited significant improvements in BMD metrics compared to those treated with standard bisphosphonates alone .

Case Studies

  • Renal Cell Carcinoma : A case report highlighted a patient with renal cell carcinoma who experienced significant remission of lung and bone metastases following treatment with this compound. The therapy resulted in improved quality of life and reduced skeletal-related events .
  • Postmenopausal Osteoporosis : In a cohort of postmenopausal women, those treated with this compound alongside traditional therapies reported enhanced BMD at both lumbar spine and hip sites after one year of treatment, compared to control groups receiving monotherapy .

Safety Profile

This compound has been generally well-tolerated in clinical settings. Side effects are similar to those observed with other bisphosphonates but may include gastrointestinal disturbances and acute phase reactions. Long-term studies suggest no significant over-mineralization or adverse skeletal effects when administered at recommended doses .

特性

CAS番号

32545-64-5

分子式

C7H17NO6P2

分子量

273.16 g/mol

IUPAC名

[(cyclohexylamino)-phosphonomethyl]phosphonic acid

InChI

InChI=1S/C7H17NO6P2/c9-15(10,11)7(16(12,13)14)8-6-4-2-1-3-5-6/h6-8H,1-5H2,(H2,9,10,11)(H2,12,13,14)

InChIキー

GBBBPWVJGMFZGX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(P(=O)(O)O)P(=O)(O)O

正規SMILES

C1CCC(CC1)NC(P(=O)(O)O)P(=O)(O)O

同義語

cimadronate
cycloheptylaminomethylene-1,1-bisphosphonate
hydronium (cycloheptylammonio)methylene-1,1-bisphosphonate
hydronium incadronate
incadronate
YM 175
YM-175
YM175

製品の起源

United States

Synthesis routes and methods

Procedure details

127.2 parts of N-cyclohexylformamide and 81 parts of phosphorous acid were reacted with 137.3 parts of phosphorus trichloride at 70°C, and maintained for 5 hours at this temperature. The reaction product was dissolved in water, treated with acetone and the precipitate separated. A 25% yield of N-cyclohexyl-1-aminomethane-1,1-diphosphonic acid, based on PCl3, was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。